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Compound of Interest

Compound Name: Methylallyl trisulfide

Cat. No.: B1202920

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylallyl trisulfide is a volatile organosulfur compound and a key contributor to the
characteristic flavor profile of plants in the Allium genus, most notably garlic (Allium sativum)[1].
Its potent, sulfurous, and alliaceous (garlic-like) aroma and taste make it a valuable natural
flavoring agent in the food industry. This document provides detailed application notes and
protocols for the use of methylallyl trisulfide in food science, covering its chemical properties,
flavor profile, regulatory status, and practical applications. It is designated as a flavoring agent
by the Flavor and Extract Manufacturers Association (FEMA) with the number 3253 and is
considered Generally Recognized as Safe (GRAS) for its intended use[2][3].

Chemical and Physical Properties
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Property

Value

Reference

Chemical Name

Methyl allyl trisulfide

[4]

Allyl methyl trisulfide, 3-

Synonyms ) [4]
(methyltrisulfanyl)prop-1-ene

CAS Number 34135-85-8

Molecular Formula C4H8S3

Molecular Weight 152.30 g/mol

Appearance Colorless to pale yellow liquid
Strong, sulfurous, alliaceous

Odor o ]
(garlic-like), onion

Solubility Insoluble in water

Flavor Profile and Sensory Data

Methylallyl trisulfide possesses a potent and characteristic flavor profile described as

sulfurous, alliaceous, garlicky, and onion-like, with savory undertones. Due to its low sensory

detection threshold, it can significantly impact the overall flavor of a food product even at very

low concentrations.

Table of Sensory Descriptors:
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Descriptor Intensity Notes

The primary and most

Alliaceous/Garlic High ]
recognizable flavor note.
) A sharp, pungent characteristic
Sulfurous High )
typical of sulfur compounds.
) A secondary flavor note, often
Onion Moderate ) ] )
perceived alongside the garlic.
] Contributes to a brothy, meaty,
Savory (Umami) Moderate )
and savory sensation.
Pungent Moderate A sharp, biting sensation.
Can develop cooked or
Cooked/Roasted Low roasted notes, especially in

heated applications.

Regulatory Status and Usage Levels

Methylallyl trisulfide is recognized as a GRAS flavoring substance by FEMA (FEMA No.
3253). The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated it
and found no safety concern at current levels of intake when used as a flavoring agent.

Table of Typical Usage Levels in Food Categories (as per FEMA GRAS):

Food Category Average Maximum Use Level (ppm)
Baked Goods 2.0
Non-alcoholic Beverages 2.0
Soups 1.0
Sauces and Gravies 15
Meat Products 1.0
Snack Foods 15
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Note: These levels are for guidance and may be adjusted based on the specific food matrix and
desired flavor intensity.

Applications in Food Products

Methylallyl trisulfide is primarily used to impart or enhance savory, garlic, and onion flavors in
a variety of food products, including:

Soups, Sauces, and Gravies: To provide a robust, cooked garlic and onion flavor base.

e Processed Meats: To enhance the savory and spicy notes in sausages, burgers, and
marinades.

e Snack Foods: To add a savory and pungent kick to chips, crackers, and seasoned nuts.

» Ready Meals: To create a more authentic and impactful savory flavor in frozen and
refrigerated meals.

Seasoning Blends: As a key component in garlic and onion-flavored seasoning mixes.

Experimental Protocols
Protocol for Sensory Evaluation of Methylallyl Trisulfide
in a Savory Sauce

This protocol outlines a descriptive sensory analysis to characterize the flavor profile of
methylallyl trisulfide in a model savory sauce.

Objective: To quantify the sensory attributes of a savory sauce flavored with methylallyl
trisulfide.

Materials:
o Base savory sauce (e.g., a simple brown gravy or tomato-based sauce)
o Methylallyl trisulfide solution (0.1% in a suitable solvent like propylene glycol)

o Trained sensory panel (8-12 panelists)
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e Sensory evaluation booths with controlled lighting and ventilation
e Water and unsalted crackers for palate cleansing
» Data collection software or ballots
Procedure:
e Sample Preparation:
o Prepare a control sample of the base savory sauce.

o Prepare test samples by adding methylallyl trisulfide solution to the base sauce at three
different concentrations (e.g., 0.5 ppm, 1.0 ppm, and 1.5 ppm).

o Heat all samples to a consistent serving temperature (e.g., 60°C).
o Portion samples into coded, identical containers.
e Sensory Evaluation:
o Panelists are presented with the coded samples in a randomized order.

o Panelists evaluate each sample for the intensity of pre-defined sensory attributes (e.qg.,
alliaceous, sulfurous, onion, savory, pungent, overall flavor intensity) using a 15-point
intensity scale (0 = not perceptible, 15 = extremely intense).

o Panelists cleanse their palates with water and crackers between samples.
e Data Analysis:

o Collect and analyze the data using appropriate statistical methods (e.g., ANOVA, Principal
Component Analysis) to determine significant differences in sensory attributes between
the control and test samples.

Protocol for Quantitative Analysis of Methylallyl
Trisulfide in Processed Meat by SPME-GC-MS

© 2025 BenchChem. All rights reserved. 5/12 Tech Support


https://www.benchchem.com/product/b1202920?utm_src=pdf-body
https://www.benchchem.com/product/b1202920?utm_src=pdf-body
https://www.benchchem.com/product/b1202920?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1202920?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

This protocol describes a method for the extraction and quantification of methylallyl trisulfide
from a processed meat matrix using Solid-Phase Microextraction (SPME) followed by Gas
Chromatography-Mass Spectrometry (GC-MS).

Objective: To accurately quantify the concentration of methylallyl trisulfide in a processed
meat sample.

Materials:

e Processed meat sample containing methylallyl trisulfide

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane -
DVB/CAR/PDMS)

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

Vials with septa

Internal standard (e.g., d6-dimethyl trisulfide)

Sodium chloride

Procedure:
e Sample Preparation:

o Homogenize 2 g of the processed meat sample.

[e]

Transfer the homogenized sample to a 20 mL headspace vial.

o

Add 5 mL of saturated NacCl solution to the vial to improve the release of volatile
compounds.

o

Spike the sample with a known concentration of the internal standard.

[¢]

Immediately seal the vial with a septum cap.

o SPME Extraction:
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o Equilibrate the sample at 60°C for 15 minutes in a heating block or water bath.

o Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.

e GC-MS Analysis:

o Desorb the extracted compounds from the SPME fiber in the GC inlet at 250°C for 5
minutes.

o GC Conditions (example):
= Column: DB-5ms (30 m x 0.25 mm x 0.25 pum)
= Carrier Gas: Helium at a constant flow of 1.0 mL/min

= Oven Program: 40°C for 2 min, ramp at 5°C/min to 150°C, then at 15°C/min to 250°C,
hold for 5 min.

o MS Conditions (example):
= |onization Mode: Electron lonization (El) at 70 eV
» Scan Range: m/z 35-350

» Selected lon Monitoring (SIM) for quantification: Target ions for methylallyl trisulfide
(e.g., m/z 152, 105, 73) and the internal standard.

e Quantification:

o Create a calibration curve using standard solutions of methylallyl trisulfide with the
internal standard.

o Quantify the concentration of methylallyl trisulfide in the sample by comparing the peak
area ratio of the analyte to the internal standard against the calibration curve.

Stability and Reactivity

Trisulfides can be susceptible to degradation under certain food processing conditions.
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o Thermal Stability: Methylallyl trisulfide may degrade at elevated temperatures, potentially
leading to the formation of other sulfur compounds and a change in the flavor profile. Studies
on related trisulfides show degradation can occur at temperatures above 34°C over
extended periods.

e pH Stability: The stability of trisulfides can also be influenced by pH. Generally, they are
more stable in acidic to neutral conditions and may degrade more rapidly under alkaline
conditions.

e Reactivity: As a sulfur-containing compound, it has the potential to react with other food
components, which could influence its flavor impact and stability.

Signaling Pathways and Visualizations
Olfactory Signaling Pathway for Sulfur Compounds

The perception of sulfur compounds like methylallyl trisulfide is initiated by their interaction
with specific olfactory receptors (ORs), which are G protein-coupled receptors (GPCRS) located
in the olfactory sensory neurons of the nasal epithelium. The binding of the odorant to an OR
triggers a conformational change in the receptor, activating an intracellular signaling cascade
that leads to the generation of a nerve impulse, which is then transmitted to the brain for
interpretation as a specific smell. Some research suggests that metal ions, such as copper,
may play a role in the sensitive detection of sulfur-containing odorants by certain olfactory
receptors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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